Gleptoferron: A Technical Guide to its Chemical Structure and Synthesis
Gleptoferron: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gleptoferron is a macromolecular complex primarily used in veterinary medicine for the prevention and treatment of iron deficiency anemia in piglets. It is a colloidal solution of ferric hydroxide complexed with dextran glucoheptonic acid, which allows for the parenteral administration of a high dose of bioavailable iron. This technical guide provides an in-depth overview of the chemical structure of gleptoferron, detailed methodologies for its synthesis, and a summary of its key quantitative parameters.
Chemical Structure
Gleptoferron is a complex of a polynuclear β-ferric oxyhydroxide (β-FeOOH) core stabilized by a dextran glucoheptonic acid ligand.
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The Core: The central core of the gleptoferron complex consists of β-ferric oxyhydroxide, also known as akaganeite. This crystalline structure serves as the reservoir for the iron. The formation of this core is a critical step in the synthesis of gleptoferron.
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The Ligand: The β-ferric oxyhydroxide core is encapsulated and stabilized by a dextran glucoheptonic acid polymer. This ligand is synthesized by modifying dextran, a polysaccharide of glucose, to introduce glucoheptonic acid functional groups. The dextran glucoheptonic acid surrounds the iron core, forming a stable, water-soluble colloidal particle.
The general chemical formula for gleptoferron can be represented as (FeOOH)m[HO-(C6-H10-O5)x-C7-H13-O7]n, reflecting its polymeric and complex nature[1]. A simplified empirical formula of C13H25FeO15 has also been reported, with a corresponding molecular weight of approximately 477.17 g/mol [2][3][4][5].
Synthesis of Gleptoferron
The synthesis of gleptoferron involves two main stages: the preparation of the dextran glucoheptonic acid ligand and the subsequent formation of the ferric hydroxide complex. The synthesis can be achieved through two primary routes as outlined in the patent literature.
Route 1: Reaction of Ferric Hydroxide with Dextran Glucoheptonic Acid
This method involves the preparation of a ferric hydroxide suspension, which is then reacted with a solution of dextran glucoheptonic acid.
Route 2: Reaction of a Ferric Salt with Dextran Glucoheptonic Acid
An alternative method involves the direct reaction of a ferric salt, such as ferric chloride, with dextran glucoheptonic acid in an aqueous solution, followed by purification.
The following DOT script visualizes the general synthesis workflow for gleptoferron.
Experimental Protocols
The following experimental protocols are based on the methods described in U.S. Patent 3,536,696.
Protocol 1: Synthesis of Dextran Glucoheptonic Acid
Objective: To prepare the dextran glucoheptonic acid ligand.
Materials:
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Low molecular weight dextran (average molecular weight ~5,000)
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Potassium cyanide
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Deionized water
Procedure:
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Dissolve 200 g of low molecular weight dextran in 1.5 liters of deionized water.
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Add 10 g of potassium cyanide to the dextran solution.
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Allow the reaction mixture to stand overnight at 40°C.
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Increase the temperature to 90-100°C and maintain for a specified period to complete the reaction.
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The resulting solution contains dextran glucoheptonic acid and can be used directly in the complexation step or purified further.
Protocol 2: Synthesis of Gleptoferron via Route 1
Objective: To synthesize gleptoferron by reacting ferric hydroxide with dextran glucoheptonic acid.
Materials:
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Ferric chloride solution
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16% w/v Sodium carbonate solution
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Dextran glucoheptonic acid solution (from Protocol 1)
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Ethanol
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2.5 N Sodium hydroxide solution
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Deionized water
Procedure:
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Prepare a ferric hydroxide suspension by reacting a ferric chloride solution with a 16% w/v sodium carbonate solution.
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To the ferric hydroxide suspension, add a solution of 16 g of dextran glucoheptonic acid in 100 ml of water over a period of 15 minutes.
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Adjust the pH of the solution to 4.3 by the careful addition of 16% aqueous sodium carbonate solution.
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Precipitate the ferric hydroxide dextran heptonic acid complex by the addition of ethanol to a final concentration of 60%.
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Wash the precipitate twice with 60% aqueous ethanol.
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Redissolve the precipitate in 100 ml of deionized water.
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Heat the solution to 70-80°C.
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Adjust the pH of the solution to 6.0 by the addition of aqueous sodium hydroxide solution.
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The resulting solution is a colloidal solution of gleptoferron.
Protocol 3: Synthesis of Gleptoferron via Route 2
Objective: To synthesize gleptoferron by reacting a ferric salt with dextran glucoheptonic acid followed by dialysis.
Materials:
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Liquor ferriperchloride (containing 20% w/v elemental iron)
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Dextran glucoheptonic acid (average molecular weight 5,000)
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0.880 Ammonia solution
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Deionized water
Procedure:
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Dilute 84 ml of liquor ferriperchloride to 160 ml with deionized water.
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Add the diluted ferric chloride solution to a solution of 19.0 g of dextran glucoheptonic acid in 70 ml of aqueous solution.
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Dialyze the combined solution against 10 liters of distilled water containing 50 ml of 0.880 ammonia for 24 hours.
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Replace the dialysis solution with a fresh 10 liters of distilled water and 50 ml of 0.880 ammonia and continue dialysis for a further 24 hours until the pH of the iron solution reaches 8.0.
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Replace the ammonia dialysis solution with distilled water and continue dialysis for another 24 hours to reduce the pH to 6.5.
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The solution within the dialysis bag is the gleptoferron complex.
Quantitative Data
The following table summarizes the key quantitative parameters of gleptoferron.
| Parameter | Value | Reference |
| Chemical Formula | (FeOOH)m[HO-(C6-H10-O5)x-C7-H13-O7]n | [1] |
| C13H25FeO15 (simplified) | [2][3][4][5] | |
| Molecular Weight | ~477.17 g/mol (for C13H25FeO15) | [2][3][4][5] |
| Average molecular weight of dextran heptonic acid used: 5,000 | ||
| CAS Number | 57680-55-4 | |
| Elemental Iron Content | Typically 10% or 20% (100 or 200 mg/mL) in injectable solutions | [6] |
| Appearance | Dark brown, slightly viscous solution | |
| pH of injectable solution | Typically between 5.5 and 7.0 |
Quality Control and Characterization
The quality of gleptoferron is ensured through a series of analytical tests to characterize its physicochemical properties. These tests are crucial for guaranteeing the safety, efficacy, and consistency of the final product.
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Iron Content: The total iron content is a critical quality attribute and is typically determined by spectrophotometric methods or redox titration.
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Molecular Weight Distribution: Gel Permeation Chromatography (GPC) is used to determine the molecular weight distribution of the dextran glucoheptonic acid ligand and the final gleptoferron complex. This ensures that the polymer size is within the desired range for optimal efficacy and safety.
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Particle Size Analysis: The size of the colloidal particles is an important parameter that can affect the stability and bioavailability of the complex. Techniques such as dynamic light scattering (DLS) can be employed for this purpose.
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Structural Characterization: X-ray diffraction (XRD) can be used to confirm the β-ferric oxyhydroxide structure of the iron core. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the dextran glucoheptonic acid ligand and confirm its complexation with the iron core.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure and synthesis of gleptoferron. The detailed experimental protocols, based on established patent literature, offer a solid foundation for researchers and drug development professionals working with this important veterinary pharmaceutical. The provided quantitative data and information on quality control and characterization methods are essential for ensuring the production of a safe, effective, and consistent product. Further research and development in the area of iron-carbohydrate complexes continue to refine and improve these life-saving therapies.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. govinfo.gov [govinfo.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. Gleptoferron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Physicochemical and structural characterization of iron-sucrose formulations: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
